3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromine atom at the third position, a but-3-en-1-yl group attached to the nitrogen atom, and a methoxy group at the fifth position of the aniline ring. These structural features make it a valuable intermediate in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline typically involves the following steps:
N-Alkylation: The attachment of the but-3-en-1-yl group to the nitrogen atom of the aniline ring can be carried out using an alkylating agent such as but-3-en-1-yl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced forms of the compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(but-3-en-1-yl)-4-methoxyaniline: Similar structure but with the methoxy group at the fourth position.
3-Bromo-N-(but-3-en-1-yl)-5-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
3-Bromo-N-(but-3-en-1-yl)-5-hydroxyaniline: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline is unique due to the specific positioning of the bromine, but-3-en-1-yl, and methoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-bromo-N-but-3-enyl-5-methoxyaniline |
InChI |
InChI=1S/C11H14BrNO/c1-3-4-5-13-10-6-9(12)7-11(8-10)14-2/h3,6-8,13H,1,4-5H2,2H3 |
InChI Key |
BZSKEZRGBITANI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NCCC=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.